BUTYL 3-(4-NITROBENZAMIDO)BENZOATE
Description
BUTYL 3-(4-NITROBENZAMIDO)BENZOATE is a benzoate ester derivative characterized by a butyl ester group, a central benzoic acid backbone, and a 4-nitrobenzamido substituent at the 3-position. The amide linkage between the benzamido group and the benzoate core enhances metabolic stability compared to esters or ethers, making it a candidate for applications requiring prolonged systemic exposure .
Properties
IUPAC Name |
butyl 3-[(4-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-11-25-18(22)14-5-4-6-15(12-14)19-17(21)13-7-9-16(10-8-13)20(23)24/h4-10,12H,2-3,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDVCJVGIBCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 4-nitrobenzoic acid with butanol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or a solid acid catalyst to yield the desired ester . The reaction is as follows:
4-Nitrobenzoic acid+ButanolCatalystBUTYL 3-(4-NITROBENZAMIDO)BENZOATE+Water
Industrial Production Methods: For industrial production, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts is preferred due to their ease of separation and reusability, which makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in BUTYL 3-(4-NITROBENZAMIDO)BENZOATE can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed:
Reduction: 4-aminobenzamido derivative.
Hydrolysis: 4-nitrobenzoic acid and butanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions .
Biology:
- Potential use in the development of new pharmaceuticals due to its structural similarity to known bioactive compounds .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE is primarily related to its interaction with biological membranes. The compound can bind to specific parts of the sodium ion (Na⁺) channel on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses. This results in a loss of local sensation, making it useful as a local anesthetic .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE can be contextualized by comparing it to analogous benzoate derivatives. Below is a detailed analysis based on structural motifs, substituent effects, and empirical data from related compounds:
Ester Chain Length and Lipophilicity
The butyl ester group in the target compound confers higher lipophilicity compared to shorter-chain ethyl esters (e.g., I-6230, I-6373 in ). Predicted logP values highlight this trend:
| Compound | Ester Group | Predicted logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | Butyl | 3.5 | 0.15 (low) |
| I-6230 (Ethyl derivative) | Ethyl | 2.8 | 0.45 (moderate) |
| I-6373 (Ethyl derivative) | Ethyl | 3.2 | 0.30 (moderate) |
Substituent Electronic Effects
The 4-nitrobenzamido group distinguishes the target compound from heterocyclic analogs (e.g., pyridazine or isoxazole derivatives in ). Nitro groups are strong electron-withdrawing moieties, which polarize the aromatic ring and increase electrophilicity. This contrasts with the electron-rich heterocycles in I-6230 (pyridazin-3-yl) and I-6373 (3-methylisoxazol-5-yl), which may enhance π-π stacking or hydrogen-bonding interactions in biological systems .
Linker Chemistry and Metabolic Stability
The amide linker in this compound is less prone to enzymatic hydrolysis compared to the amino or thioether linkers in compounds like I-6230 (phenethylamino) and I-6373 (phenethylthio). For example:
- Amides : Resistant to esterases and proteases, offering prolonged half-lives.
- Thioethers : Susceptible to oxidation and cleavage by cytochrome P450 enzymes.
- Amino linkers: Prone to deamination or N-acetylation in vivo.
This makes the target compound more metabolically stable than its analogs .
Positional Isomerism and Steric Effects
Substituent placement (3-position in the target vs. 4-position in compounds) alters steric interactions. This may influence binding affinity in receptor-based applications .
Research Findings and Implications
- Toxicity Considerations: The nitro group in this compound may pose higher toxicological risks compared to heterocyclic substituents. Data mining studies () associate nitroaromatics with carcinogenicity due to metabolic activation into reactive intermediates .
- Bioactivity : Heterocyclic analogs (e.g., I-6230) show higher aqueous solubility and bioavailability, making them preferable for drug delivery. However, the target compound’s stability may favor sustained-release formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
